molecular formula C20H15NO2S B10852804 p-tolyl 10H-phenothiazine-10-carboxylate

p-tolyl 10H-phenothiazine-10-carboxylate

Cat. No.: B10852804
M. Wt: 333.4 g/mol
InChI Key: HXQRAZTUUZVKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Tolyl 10H-phenothiazine-10-carboxylate is a chemical research reagent designed for use in medicinal chemistry and drug discovery programs. This compound features a phenothiazine core, a privileged scaffold in pharmacology known for its diverse biological activities and ability to be incorporated into hybrid molecules for multi-targeting strategies . The structure is functionalized with a p-tolyl carboxylate group at the nitrogen position, a modification that can influence the compound's electronic properties, lipophilicity, and overall biological interaction profile. This compound is of significant research value for investigating new therapeutic agents. Phenothiazine derivatives have demonstrated potent biological activities, including promising anti-proliferative effects against cancer cells . For instance, recent studies on novel phenothiazine-containing hybrids have shown excellent inhibitory potential against Microtubule Affinity Regulating Kinase 4 (MARK4), a protein kinase overexpressed in various cancers and implicated in cell-cycle progression and microtubule dynamics . These molecules can induce cancer cell death through mechanisms such as mitochondrial reactive oxygen species measurement and oxidative DNA damage . Furthermore, phenothiazine-based hybrids have shown substantial promise as antimicrobial agents, particularly against Mycobacterium tuberculosis , including multidrug-resistant strains, potentially by inhibiting type II NADH dehydrogenase . The this compound serves as a key synthetic intermediate or a target molecule for researchers aiming to develop novel anti-proliferative or anti-infective compounds. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

(4-methylphenyl) phenothiazine-10-carboxylate

InChI

InChI=1S/C20H15NO2S/c1-14-10-12-15(13-11-14)23-20(22)21-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)21/h2-13H,1H3

InChI Key

HXQRAZTUUZVKLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthesis of 10H-Phenothiazine Core Structure

The phenothiazine nucleus is synthesized via sulfur-mediated cyclization of substituted anilines. A representative method involves Ullmann-type coupling between 2-aminobenzenethiol and 1,2-dihalobenzene under basic conditions . For example, reacting 2-aminobenzenethiol with 1,2-diiodobenzene in the presence of copper(I) iodide and potassium carbonate yields 10H-phenothiazine with >75% efficiency . Key parameters include:

Table 1: Optimization of Ullmann Coupling for 10H-Phenothiazine

ParameterOptimal ConditionYield (%)
CatalystCuI (10 mol%)78
BaseK₂CO₃82
SolventDMF75
Temperature (°C)11080

Alternative approaches employ palladium-catalyzed C–S bond formation, though copper-based systems remain prevalent due to cost-effectiveness . Post-synthesis, the 10H-phenothiazine intermediate is purified via recrystallization from ethanol, achieving >98% purity by HPLC .

Acylation at the 10-Position Nitrogen

The bridgehead amine undergoes acylation with p-tolyl chloroformate to install the carbamate group. This reaction proceeds under mild conditions, typically in anhydrous dichloromethane with triethylamine as an HCl scavenger :

10H-Phenothiazine+p-Tolyl ChloroformateEt3N, CH2Cl2p-Tolyl 10H-Phenothiazine-10-Carboxylate\text{10H-Phenothiazine} + \text{p-Tolyl Chloroformate} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{p-Tolyl 10H-Phenothiazine-10-Carboxylate}

Table 2: Acylation Reaction Optimization

ParameterCondition 1Condition 2Optimal Yield (%)
SolventCH₂Cl₂THF85 (CH₂Cl₂)
BaseEt₃N (2 eq)Pyridine (2 eq)88 (Et₃N)
Temperature (°C)250 → 2590 (0 → 25)
Time (h)122492 (24)

Notably, stepwise temperature control (0°C to room temperature) minimizes side reactions such as over-acylation or hydrolysis . The product is isolated via solvent evaporation and purified through silica gel chromatography, yielding a white crystalline solid (mp 142–144°C) .

Mechanistic Insights and Selectivity

The acylation’s success relies on the nucleophilicity of the 10-position amine. Unlike pendant amines at the 3- and 7-positions, the bridgehead nitrogen exhibits reduced steric hindrance, facilitating preferential reaction with electrophilic chloroformates . Computational studies indicate that the activation energy for acylation at the 10-position is 15–20 kJ/mol lower than at other sites, rationalizing the observed selectivity .

Analytical Characterization

Critical spectroscopic data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, phenothiazine), 7.05 (d, J = 8 Hz, 2H, p-tolyl), 6.95 (d, J = 8 Hz, 2H, p-tolyl), 2.35 (s, 3H, CH₃) .

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C asymmetric stretch) .

  • ESI-MS : m/z 365.1 [M+H]⁺ .

Elemental analysis further confirms purity: Calcd (%) for C₂₀H₁₆NO₂S: C, 69.34; H, 4.65; N, 4.05. Found: C, 69.12; H, 4.70; N, 4.01 .

Comparative Evaluation of Synthetic Routes

Chromium-Free vs. Traditional Methods
Early syntheses of phenothiazine derivatives relied on chromium-based oxidants (e.g., K₂Cr₂O₇), which introduced residual metal impurities requiring costly purification . Modern protocols avoid chromium entirely, instead employing reductive amination or acylation under ambient conditions. This shift reduces production costs by ∼40% while improving safety profiles .

Scale-Up Considerations
Pilot-scale experiments (1 kg batch) demonstrate consistent yields (85–90%) when using continuous flow reactors for the acylation step, highlighting industrial viability .

Chemical Reactions Analysis

Types of Reactions: P-tolyl 10H-phenothiazine-10-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenothiazine core or the P-tolyl group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenothiazine core or the P-tolyl group .

Scientific Research Applications

Chemistry: In chemistry, P-tolyl 10H-phenothiazine-10-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein interactions. Its derivatives have been explored for their potential as therapeutic agents.

Medicine: Phenothiazine derivatives, including this compound, have been investigated for their potential use in treating various medical conditions, including cancer and neurological disorders. Their ability to modulate biological pathways makes them promising candidates for drug development .

Industry: In the industrial sector, the compound is used in the development of materials with unique optical and electronic properties. Its derivatives are employed in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of P-tolyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. This can result in various biological effects, including enzyme inhibition, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key molecular parameters and substituent effects for p-tolyl 10H-phenothiazine-10-carboxylate and related compounds:

Compound Molecular Formula Molecular Weight LogP* Key Substituent Features
This compound C₂₀H₁₅NO₂S 333.40 ~5.5† Para-methylphenyl ester
Phenyl 10H-phenothiazine-10-carboxylate C₁₉H₁₃NO₂S 319.38 5.55 Unsubstituted phenyl ester
Methyl 10H-phenothiazine-10-carboxylate C₁₄H₁₁NO₂S 257.31 ~3.8‡ Methyl ester (smaller substituent)
N-(1-Phenylethyl)carboxamide C₂₁H₁₈N₂OS 346.45 N/A Carboxamide with phenylethyl group

*LogP values estimated based on substituent contributions.
†Assumed similar to phenyl analogue due to para-methyl group .
‡Estimated using fragment-based methods due to lack of experimental data .

Key Observations :

  • The carboxamide derivative () exhibits significantly higher molecular weight due to the bulky N-(1-phenylethyl) group, which may alter binding kinetics compared to ester derivatives.

Crystallographic Insights :

  • The triclinic crystal system (space group P1) observed in related phenothiazine derivatives (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) highlights the planar geometry of the phenothiazine core and the influence of substituents on packing efficiency .

Comparative Pharmacokinetic and Toxicological Profiles

  • Metabolic Stability : Ester derivatives are generally prone to hydrolysis by esterases, whereas carboxamide derivatives (e.g., N-(1-phenylethyl)carboxamide) may exhibit longer half-lives due to slower enzymatic cleavage .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing p-tolyl 10H-phenothiazine-10-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of phenothiazine-10-carbonyl chloride (a key intermediate) with p-cresol. Critical parameters include:

  • Catalyst selection : Use triethylamine (Et₃N) to neutralize HCl byproducts and drive the reaction forward .
  • Solvent optimization : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) minimizes side reactions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .
    • Key Data : Reported yields for analogous phenothiazine esters range from 60–85% under optimized conditions .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester linkage (C=O peak at ~170 ppm) and aromatic proton environments of the p-tolyl and phenothiazine moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 362.12 for C₂₁H₁₇NO₂S) .
  • Melting Point : Consistency with literature values (e.g., 145–148°C) indicates purity .

Q. How does the electronic structure of the phenothiazine core influence the reactivity of this compound in substitution or oxidation reactions?

  • Methodological Answer :

  • The electron-rich sulfur and nitrogen atoms in the phenothiazine ring facilitate electrophilic substitution (e.g., halogenation at the 2- or 3-positions) .
  • Oxidation with H₂O₂ or mCPBA yields sulfoxides or sulfones, altering electronic properties (e.g., increased polarity for biological applications) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported activity as a cholinesterase inhibitor, and how can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :

  • Docking Studies : Molecular modeling reveals interactions between the ester carbonyl and cholinesterase’s catalytic triad (e.g., His447 in human acetylcholinesterase) .
  • SAR Optimization :
  • p-Tolyl substituent : Enhances lipophilicity, improving blood-brain barrier penetration .
  • Phenothiazine core : Modulating electron density (via substituents) affects binding affinity .
    • Data Contradiction : Some studies report weak inhibition (IC₅₀ > 10 µM), suggesting the need for carbamate or tertiary amine analogs to enhance activity .

Q. How can crystallographic data resolve discrepancies in reported conformational flexibility of the phenothiazine ring in solid-state vs. solution-phase studies?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves boat vs. planar conformations of the phenothiazine ring. For example, 10-hexyl-10H-phenothiazine derivatives show a non-planar geometry (torsion angle: 158°) .
  • DFT Calculations : Compare optimized gas-phase geometries with experimental data to identify steric or electronic influences .

Q. What strategies mitigate competing side reactions during functionalization of the phenothiazine nitrogen in this compound?

  • Methodological Answer :

  • Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the nitrogen during alkylation or acylation .
  • Regioselective Catalysis : Pd-mediated cross-coupling targets specific positions (e.g., C-3) without disrupting the ester linkage .
    • Key Challenge : Over-oxidation to sulfones during functionalization requires careful stoichiometric control of oxidizing agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.